SARS-CoV-2-IN-72

SARS-CoV-2 PLpro NSP3 degradation

Procure SARS-CoV-2-IN-72 for unique allosteric inhibition of SARS-CoV-2 PLpro, triggering NSP3 proteasomal degradation (DC50: 6.1 μM in A549). Distinct from catalytic inhibitors like GRL0617 or nirmatrelvir. Essential for NSP3 degradation assays and structural studies on ubiquitin-proteasome recruitment. For research use only; request a quote.

Molecular Formula C31H33N5O2
Molecular Weight 507.6 g/mol
Cat. No. B12364423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-72
Molecular FormulaC31H33N5O2
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)C(=O)NCC5=NC=CN=C5
InChIInChI=1S/C31H33N5O2/c1-22(28-11-5-8-24-7-2-3-10-29(24)28)36-16-12-25(13-17-36)30(37)34-19-23-6-4-9-26(18-23)31(38)35-21-27-20-32-14-15-33-27/h2-11,14-15,18,20,22,25H,12-13,16-17,19,21H2,1H3,(H,34,37)(H,35,38)
InChIKeyZPGWKJMBBGLGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-72: A PLpro Allosteric Inhibitor with NSP3 Degradation Activity


SARS-CoV-2-IN-72 (also known as compound 12) is a synthetic organic small molecule that functions as a potent, allosteric inhibitor of the SARS-CoV-2 papain-like protease (PLpro) domain [1]. Unlike active-site inhibitors, this compound binds to an allosteric site on the PLpro domain, which is a component of the larger multifunctional non-structural protein 3 (NSP3) [2]. This binding triggers a unique mechanism: the proteasomal degradation of the entire NSP3 parent protein, effectively eliminating multiple viral functions with a single molecule [3].

Why SARS-CoV-2-IN-72 Cannot Be Substituted by Other PLpro or 3CLpro Inhibitors


Generic substitution with other PLpro inhibitors or 3CLpro (main protease) inhibitors is not scientifically valid due to SARS-CoV-2-IN-72's unique dual mechanism of action. While many compounds inhibit the catalytic function of PLpro [1], SARS-CoV-2-IN-72 is a first-in-class molecule shown to induce the proteasomal degradation of its entire parent protein, NSP3 [2]. This functional elimination of a multi-domain viral protein is a mechanism not shared by active-site PLpro inhibitors like GRL0617 or Jun12682, nor by 3CLpro inhibitors like nirmatrelvir [3]. Therefore, selection must be based on the specific experimental requirement to study or leverage NSP3 degradation, as outlined in the quantitative evidence below.

Quantitative Differentiation Evidence for SARS-CoV-2-IN-72: A Comparative Analysis


Evidence Item 1: Unique NSP3 Degradation Efficacy (DC50)

SARS-CoV-2-IN-72 (compound 12) is uniquely characterized by its ability to induce the proteasomal degradation of the entire NSP3 protein, a mechanism not shared by other PLpro inhibitors [1]. It demonstrates a DC50 (concentration for 50% degradation) of 6.1 μM against NSP3 expressed in A549 cells [2]. In contrast, benchmark PLpro inhibitors like GRL0617 (IC50 = 2.2 μM) and Jun12682 (Ki = 37.7 nM) only inhibit the protease's catalytic function without inducing protein degradation [3][4].

SARS-CoV-2 PLpro NSP3 degradation

Evidence Item 2: Distinct Allosteric Binding Mode

SARS-CoV-2-IN-72 is a confirmed allosteric inhibitor of the PLpro domain, binding outside the catalytic active site [1]. This is a key differentiator from active-site inhibitors such as GRL0617, which occupies the substrate-binding cleft [2]. The allosteric binding of SARS-CoV-2-IN-72 is hypothesized to induce a structural change in NSP3 that recruits E3 ligase and triggers proteasomal degradation [3].

SARS-CoV-2 PLpro allosteric inhibitor

Evidence Item 3: Differentiated Target Selectivity vs. 3CLpro Inhibitors

SARS-CoV-2-IN-72 selectively targets the PLpro domain of NSP3, a distinct viral protease from the 3C-like protease (3CLpro, also known as main protease or Mpro) [1]. This is in direct contrast to clinical candidates like nirmatrelvir (PF-07321332), which is a potent inhibitor of 3CLpro (Ki = 3.11 nM) [2]. The two proteases have different cleavage specificities and roles in the viral life cycle, and their inhibitors are not interchangeable [3].

SARS-CoV-2 PLpro 3CLpro target selectivity

Optimized Research Applications for SARS-CoV-2-IN-72


Investigating Targeted Protein Degradation (TPD) of NSP3

Use SARS-CoV-2-IN-72 as a chemical probe to validate NSP3 degradation as a viable antiviral strategy. Its unique DC50 of 6.1 μM in A549 cells provides a defined potency benchmark for cellular degradation assays [1]. This compound can serve as a starting point for medicinal chemistry efforts to improve degradation efficiency and as a control in screening campaigns for novel NSP3 degraders.

Mechanistic Studies of PLpro Allostery and NSP3 Conformation

Employ SARS-CoV-2-IN-72 in biophysical and structural biology experiments (e.g., HDX-MS, cryo-EM) to study the conformational changes in the NSP3 protein induced by allosteric ligand binding [2]. This is a key application to elucidate the structural basis for the recruitment of the ubiquitin-proteasome machinery, a mechanism that remains to be fully characterized.

Dissecting PLpro-Dependent vs. PLpro-Independent Functions of NSP3

Utilize SARS-CoV-2-IN-72 in comparative studies alongside a catalytic PLpro inhibitor like GRL0617. By comparing cellular phenotypes resulting from NSP3 degradation (caused by SARS-CoV-2-IN-72) versus catalytic inhibition alone (caused by GRL0617), researchers can deconvolute the contributions of PLpro's enzymatic activity from the other functions of the multi-domain NSP3 protein in viral replication and immune evasion [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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